(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound featuring a cyclopentane core with two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopentane Core: The cyclopentane core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or reagents to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the oxazole rings or the cyclopentane core.
Reduction: Reduction reactions can be used to modify the functional groups on the oxazole rings.
Substitution: Substitution reactions can occur at the phenyl rings or the oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving oxazole-containing molecules.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as chiral polymers.
Mechanism of Action
The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In catalysis, it may act as a chiral ligand, coordinating to a metal center and facilitating asymmetric reactions. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through its oxazole rings and phenyl groups.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole rings.
(4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydroimidazole): Similar structure but with imidazole rings instead of oxazole rings.
Uniqueness
The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific combination of a cyclopentane core with oxazole rings, which imparts distinct chemical and physical properties compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVHHTWEGTLPZ-GASGPIRDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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